2-[(Prop-2-en-1-yl)sulfanyl]phenol
Description
2-[(Prop-2-en-1-yl)sulfanyl]phenol is a phenolic derivative featuring a prop-2-en-1-yl (allyl) group attached via a sulfanyl (thioether) linkage at the 2-position of the phenol ring. Its molecular formula is C₉H₁₀OS, with a molecular weight of 166.24 g/mol. For instance, sulfanyl- and allyl-containing compounds are frequently employed as building blocks for resins, ligands, and bioactive molecules .
Properties
CAS No. |
5656-45-1 |
|---|---|
Molecular Formula |
C9H10OS |
Molecular Weight |
166.24 g/mol |
IUPAC Name |
2-prop-2-enylsulfanylphenol |
InChI |
InChI=1S/C9H10OS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 |
InChI Key |
IOGKBYVGPUNVCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-[(Prop-2-en-1-yl)sulfanyl]phenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[(Prop-2-en-1-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
The following analysis compares 2-[(Prop-2-en-1-yl)sulfanyl]phenol with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological activities.
Structural Analogs
Table 1: Structural Comparison of Key Analogs
Key Observations:
- 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]: This dimeric analog replaces the thioether with a sulfonyl group, increasing polarity and rigidity. It is used industrially for resin synthesis .
- Compound 5-a : Incorporation of an oxadiazole ring enhances stability and hydrogen-bonding capacity, contributing to its nephroprotective activity in gentamicin-induced toxicity models .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Key Observations:
- The target compound’s allylthio group may confer moderate reactivity in thiol-ene click reactions, useful in polymer chemistry.
- Compound 5-a ’s oxadiazole ring improves metabolic stability, critical for pharmaceutical applications .
- The sulfonyl dimer ’s low solubility and high stability align with its industrial use in resins .
Environmental and Industrial Relevance
- Environmental Presence: 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol] has been detected in environmental health studies, though its receptor potency remains uncharacterized .
- Synthetic Utility : The allylthio group in the target compound could serve as a precursor for dimerization or functionalization, akin to industrial resin synthesis .
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